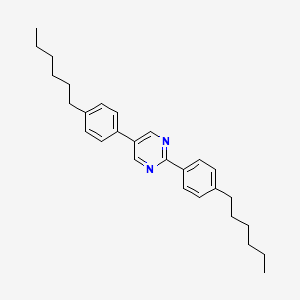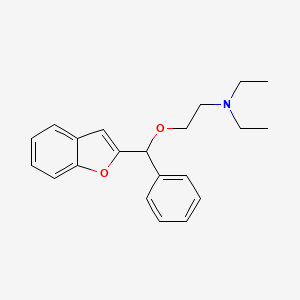
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is a chemical compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a benzofuran ring fused to a benzyl group, connected to a triethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine typically involves the reaction of 2-benzofuranylbenzyl chloride with triethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure maximum yield and purity of the product. After the reaction, the product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the benzofuran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzofuran ring is known to interact with aromatic residues in proteins, while the triethylamine moiety can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((alpha-2-Benzofuranylbenzyl)oxy)dimethylamine
- 2-((alpha-2-Benzofuranylbenzyl)oxy)diethylamine
- 2-((alpha-2-Benzofuranylbenzyl)oxy)pyrrolidine
Uniqueness
2-((alpha-2-Benzofuranylbenzyl)oxy)triethylamine is unique due to its specific combination of a benzofuran ring and a triethylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
32779-45-6 |
|---|---|
Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[1-benzofuran-2-yl(phenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H25NO2/c1-3-22(4-2)14-15-23-21(17-10-6-5-7-11-17)20-16-18-12-8-9-13-19(18)24-20/h5-13,16,21H,3-4,14-15H2,1-2H3 |
InChI Key |
ASCQFGNYZGITFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


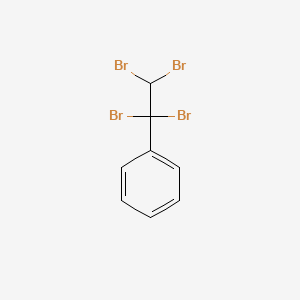
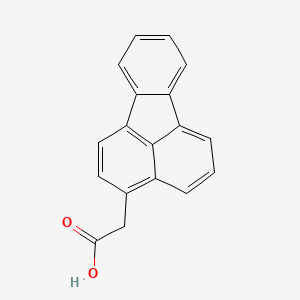

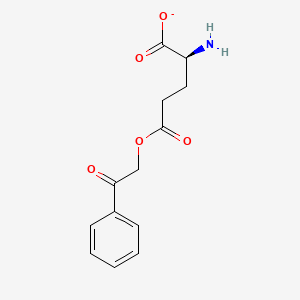

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
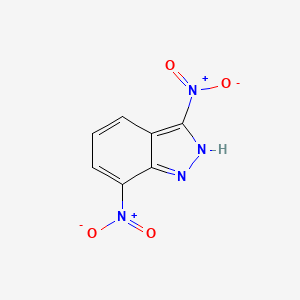
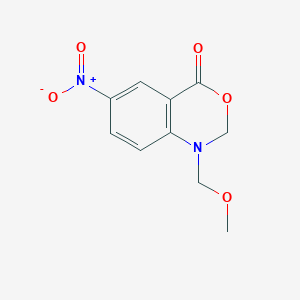
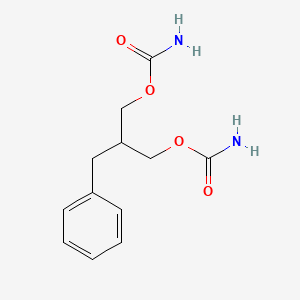
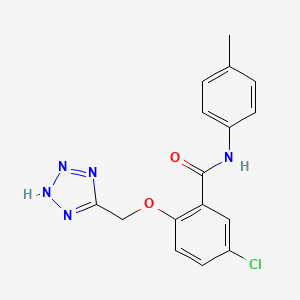
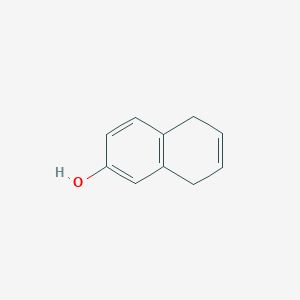
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

